Methyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylpentanoate is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylpentanoate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chloro-1H-pyrazole with a suitable amino acid derivative in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylpentanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylpentanoate involves its interaction with specific molecular targets and pathways. For instance, in its antileishmanial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of the parasite . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
N-arylpiperazine derivatives: Exhibiting diverse pharmacological effects.
Uniqueness
Methyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylpentanoate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its chloro-substituted pyrazole ring and amino acid ester moiety make it a versatile compound for various applications .
Properties
CAS No. |
1344306-46-2 |
---|---|
Molecular Formula |
C10H16ClN3O2 |
Molecular Weight |
245.70 g/mol |
IUPAC Name |
methyl 2-amino-4-(4-chloropyrazol-1-yl)-2-methylpentanoate |
InChI |
InChI=1S/C10H16ClN3O2/c1-7(14-6-8(11)5-13-14)4-10(2,12)9(15)16-3/h5-7H,4,12H2,1-3H3 |
InChI Key |
YJXXJPLWKZXLCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C(=O)OC)N)N1C=C(C=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.